molecular formula C16H13ClN4O2 B10908738 1-[(4-chlorophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

1-[(4-chlorophenoxy)methyl]-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10908738
M. Wt: 328.75 g/mol
InChI Key: VIHVGCDTFHDIFR-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridyl group, and a chlorophenoxy methyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core. The subsequent steps include the introduction of the chlorophenoxy methyl group and the pyridyl group through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and aryl halides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have antifungal and antibacterial properties, which could be useful in developing new therapeutic agents.

    Industry: It can be used in the formulation of agrochemicals, such as fungicides and herbicides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. By binding to the active site of the enzyme, the compound can disrupt the normal function of the enzyme, leading to a decrease in cellular energy production and ultimately causing cell death.

Comparison with Similar Compounds

1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared to other pyrazole carboxamides, such as:

    Boscalid: A fungicide that also targets succinate dehydrogenase but has a different chemical structure.

    Fluopyram: Another fungicide with a similar mode of action but distinct structural features.

    Pyrazole-4-carboxamide derivatives: These compounds share the pyrazole core but differ in their substituents, leading to variations in their biological activity and applications.

The uniqueness of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H13ClN4O2

Molecular Weight

328.75 g/mol

IUPAC Name

1-[(4-chlorophenoxy)methyl]-N-pyridin-4-ylpyrazole-3-carboxamide

InChI

InChI=1S/C16H13ClN4O2/c17-12-1-3-14(4-2-12)23-11-21-10-7-15(20-21)16(22)19-13-5-8-18-9-6-13/h1-10H,11H2,(H,18,19,22)

InChI Key

VIHVGCDTFHDIFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCN2C=CC(=N2)C(=O)NC3=CC=NC=C3)Cl

Origin of Product

United States

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